Rose Bengal Sodium

Description

Properties

IUPAC Name |

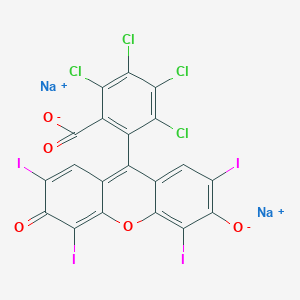

disodium;2,3,4,5-tetrachloro-6-(2,4,5,7-tetraiodo-3-oxido-6-oxoxanthen-9-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H4Cl4I4O5.2Na/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28;;/h1-2,29H,(H,31,32);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBXIFCTIZXXLS-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)[O-])I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H2Cl4I4Na2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1017.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark violet solid; [Sigma-Aldrich MSDS] | |

| Record name | Rose Bengal disodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17127 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

632-69-9 | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodo-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 3,4,5,6-tetrachloro-2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROSE BENGAL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/956575SN5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enduring Radiance of Rose Bengal: A Technical History of a Versatile Photosensitizer

A comprehensive guide for researchers, scientists, and drug development professionals on the evolution of Rose Bengal from a textile dye to a powerful tool in photodynamic therapy and organic synthesis.

Initially synthesized in 1882 by the Swiss chemist Robert Ghnem as a wool dye, Rose Bengal's journey into the realm of photochemistry is a compelling narrative of scientific repurposing.[1] This vibrant red anionic dye, a derivative of fluorescein, possesses remarkable photophysical properties that have propelled its application far beyond the textile industry, establishing it as a cornerstone photosensitizer in diverse scientific fields.[1] Its history is marked by a transition from a simple colorant to a sophisticated agent capable of inducing targeted cell death in cancer and microbial infections, and facilitating complex chemical reactions through photoredox catalysis.

From Staining to Photosensitizing: A Historical Timeline

While synthesized in the late 19th century, the recognition of Rose Bengal's photosensitizing capabilities was a gradual process. Initially, its biological application was primarily as a stain. In the 1950s, it was utilized to differentiate between living and dead microorganisms, a testament to its selective cellular uptake.[1] The leap to its use in photodynamic therapy (PDT) was a significant advancement. PDT operates on the principle of a non-toxic photosensitizer that, upon activation by a specific wavelength of light in the presence of oxygen, generates reactive oxygen species (ROS) that are cytotoxic to target cells.[2]

The precise timeline of the discovery of its photosensitizing properties for therapeutic use is not pinpointed to a single event but rather an accumulation of research into its photochemical behavior. By the latter half of the 20th century, the mechanisms of photosensitization were better understood, paving the way for the exploration of various dyes, including Rose Bengal, for such applications. Its high singlet oxygen quantum yield, a measure of its efficiency in producing the highly reactive singlet oxygen, made it a particularly attractive candidate for PDT.[3] More recently, the principles of photoredox catalysis have been applied to organic synthesis, where Rose Bengal has emerged as an inexpensive and effective metal-free photocatalyst.[4][5]

Photophysical and Photochemical Properties

The efficacy of Rose Bengal as a photosensitizer is rooted in its electronic structure, which allows it to efficiently absorb light and transfer that energy to molecular oxygen. Upon absorption of light, typically in the green region of the visible spectrum (around 548 nm), the Rose Bengal molecule transitions from its ground state (S₀) to an excited singlet state (S₁). It can then undergo intersystem crossing to a longer-lived excited triplet state (T₁). This triplet state is the key to its photosensitizing action.

The energy from the triplet state of Rose Bengal can be transferred to ground-state molecular oxygen (³O₂) via two primary mechanisms:

-

Type I Mechanism: Involves electron or hydrogen atom transfer from the photosensitizer to a substrate, producing radical ions which can then react with oxygen to form superoxide anions (O₂⁻), hydroxyl radicals (•OH), and other reactive species.

-

Type II Mechanism: Involves the direct energy transfer from the triplet photosensitizer to ground-state oxygen, resulting in the formation of highly reactive singlet oxygen (¹O₂). For Rose Bengal, the Type II mechanism is generally considered to be the dominant pathway.

The primary cytotoxic agent in Rose Bengal-mediated PDT is singlet oxygen, which can readily oxidize essential cellular components such as lipids, proteins, and nucleic acids, leading to cell death.

Quantitative Photophysical Data

The following table summarizes key photophysical properties of Rose Bengal, which are crucial for its application as a photosensitizer.

| Property | Value | Solvent/Conditions | Reference |

| Absorption Maximum (λmax) | 548 nm | Water | [1] |

| Molar Extinction Coefficient (ε) | ~95,000 M⁻¹cm⁻¹ | Basic Ethanol | [6] |

| Fluorescence Emission Maximum | ~570 nm | Basic Ethanol | [6] |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.76 | Water | [7] |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.47 | DMF | [8] |

Signaling Pathways in Rose Bengal-Mediated Photodynamic Therapy

Rose Bengal-mediated PDT can induce cell death through multiple signaling pathways, primarily apoptosis and autophagy. The specific pathway activated can depend on the cell type, the concentration of Rose Bengal, and the light dose.[9][10]

Upon light activation, the generated ROS cause oxidative stress and damage to various cellular organelles, including mitochondria and the endoplasmic reticulum. This damage can trigger the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases, leading to programmed cell death.[2]

Simultaneously, the cellular stress induced by PDT can also initiate autophagy, a cellular process of self-digestion of damaged organelles and proteins. While autophagy can sometimes be a survival mechanism, in the context of extensive PDT-induced damage, it can also contribute to cell death.[10]

Caption: Rose Bengal PDT-induced cell death pathways.

Experimental Protocols

In Vitro Photodynamic Therapy against Hepatocellular Carcinoma Cells

This protocol is adapted from a study investigating the effect of Rose Bengal PDT on the HepG2 human hepatocarcinoma cell line.[11]

a. Cell Culture:

-

HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

b. PDT Treatment:

-

Seed HepG2 cells in a 96-well plate at a density of 1.5 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare stock solutions of Rose Bengal in sterile phosphate-buffered saline (PBS).

-

Dilute the Rose Bengal stock solution in cell culture medium to final concentrations ranging from 0 to 400 µM.

-

Remove the old medium from the cells and add 100 µL of the Rose Bengal-containing medium to each well.

-

Incubate the cells with Rose Bengal for 2 hours in the dark at 37°C.

-

After incubation, remove the Rose Bengal-containing medium and wash the cells twice with PBS.

-

Add 50 µL of fresh culture medium to each well.

-

Irradiate the cells with a green light source (e.g., LED array) with a peak wavelength of approximately 550 nm. The light dose can be varied by changing the irradiation time. For example, a light dose of 0.3 J/cm² can be delivered.

-

After irradiation, return the plate to the incubator for a further 48 hours.

c. Viability Assay (MTT Assay):

-

After the 48-hour post-irradiation incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Caption: Workflow for in vitro Rose Bengal PDT.

Relative Determination of Singlet Oxygen Quantum Yield

This protocol describes a common method for determining the singlet oxygen quantum yield (ΦΔ) of a photosensitizer relative to a standard, in this case, Rose Bengal.[7][12]

a. Materials:

-

Test photosensitizer

-

Rose Bengal (as a reference standard with a known ΦΔ in the chosen solvent)

-

Singlet oxygen quencher/trapper (e.g., 9,10-diphenylanthracene (DPA) or Singlet Oxygen Sensor Green (SOSG))

-

Spectrophotometer

-

Spectrofluorometer (if using a fluorescent probe like SOSG)

-

Light source with a specific wavelength (e.g., laser or filtered lamp)

-

Cuvettes

-

Appropriate solvent (e.g., water, ethanol, DMF)

b. Procedure:

-

Prepare stock solutions of the test photosensitizer, Rose Bengal, and the singlet oxygen quencher in the chosen solvent.

-

Prepare a series of solutions containing a fixed concentration of the quencher and varying concentrations of either the test photosensitizer or Rose Bengal. Ensure the optical density of the photosensitizer solutions at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

-

Saturate the solutions with oxygen by bubbling with O₂ gas for a consistent period before each measurement.

-

Irradiate each solution with the light source at the excitation wavelength of the photosensitizer for a set period.

-

Monitor the decrease in absorbance of the quencher (e.g., DPA at its λmax) or the increase in fluorescence of the probe (e.g., SOSG) as a function of irradiation time.

-

Plot the change in absorbance or fluorescence against time to determine the initial rate of the reaction for each photosensitizer concentration.

-

The singlet oxygen quantum yield of the test photosensitizer (ΦΔ_sample) can be calculated using the following equation:

ΦΔ_sample = ΦΔ_ref * (m_sample / m_ref) * (F_ref / F_sample)

where:

-

ΦΔ_ref is the known singlet oxygen quantum yield of Rose Bengal.

-

m_sample and m_ref are the slopes of the plots of the rate of quencher consumption versus the absorbed light intensity for the sample and reference, respectively.

-

F_sample and F_ref are the photostability factors of the sample and reference, which can be assumed to be 1 for short irradiation times.

-

Caption: Measurement of singlet oxygen quantum yield.

Rose Bengal in Photoredox Catalysis

Beyond its biological applications, Rose Bengal has gained significant traction as a photoredox catalyst in organic synthesis.[4][5] Its ability to absorb visible light and initiate single-electron transfer (SET) processes makes it an attractive, metal-free alternative to traditional transition-metal catalysts.

In a typical photoredox catalytic cycle, the excited state of Rose Bengal can either oxidize or reduce a substrate, generating a reactive radical intermediate. This intermediate then participates in the desired chemical transformation, and the Rose Bengal catalyst is regenerated in its ground state to complete the cycle. This has enabled the development of a wide range of organic reactions, including C-H functionalization, cycloadditions, and the formation of carbon-heteroatom bonds under mild reaction conditions.[4]

Caption: Rose Bengal photoredox catalytic cycle.

Conclusion

The history of Rose Bengal as a photosensitizer is a remarkable example of how a compound's utility can be reimagined through scientific inquiry. From its humble beginnings as a textile dye, it has evolved into an indispensable tool in photodynamic therapy and a versatile catalyst in organic chemistry. Its well-characterized photophysical properties, high singlet oxygen quantum yield, and proven efficacy in various applications ensure that Rose Bengal will continue to be a subject of intense research and a valuable asset in the development of new therapeutic and synthetic methodologies. This guide provides a foundational understanding for professionals in the field to appreciate and further explore the vast potential of this enduring photosensitizer.

References

- 1. Rose bengal - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Recent applications of Rose Bengal catalysis in N-heterocycles: a short review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07400D [pubs.rsc.org]

- 5. Recent advances in photocatalytic manipulations of Rose Bengal in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Rose Bengal-Mediated Photoinactivation of Multidrug Resistant Pseudomonas aeruginosa Is Enhanced in the Presence of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Singlet oxygen quantum yield [bio-protocol.org]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Rose bengal acetate photodynamic therapy-induced autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. par.nsf.gov [par.nsf.gov]

The Solvent's Influence: A Technical Guide to Rose Bengal's Singlet Oxygen Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

Rose Bengal (RB), a xanthene dye, is a potent photosensitizer widely employed in biomedical research and clinical applications, most notably in photodynamic therapy (PDT). Its efficacy in these applications is intrinsically linked to its ability to generate singlet oxygen (¹O₂), a highly reactive oxygen species capable of inducing cellular damage and apoptosis in targeted tissues. The efficiency of singlet oxygen generation is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of ¹O₂. A critical, yet often complex, variable influencing ΦΔ is the solvent environment in which Rose Bengal is situated.

This technical guide provides a comprehensive overview of the singlet oxygen quantum yield of Rose Bengal in a variety of solvents. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with photosensitizers and photodynamic therapy. This guide summarizes key quantitative data, details common experimental protocols for ΦΔ determination, and provides visual representations of the underlying photophysical and experimental processes.

Data Presentation: Singlet Oxygen Quantum Yield (ΦΔ) of Rose Bengal in Various Solvents

The singlet oxygen quantum yield of Rose Bengal is highly dependent on the solvent's properties, such as polarity, viscosity, and the presence of heavy atoms. The following table summarizes the reported ΦΔ values for Rose Bengal in a range of common solvents. It is important to note that variations in reported values can arise from differences in experimental methodologies, purity of the dye and solvents, and the concentration of Rose Bengal used, as aggregation can occur in polar solvents at higher concentrations, which may affect the quantum yield.[1]

| Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference(s) |

| Methanol (CH₃OH) | 0.83 | |

| Ethanol (C₂H₅OH) | 0.75 - 0.86 | |

| Acetonitrile (CH₃CN) | 0.53 - 0.79 | [2] |

| Dimethyl Sulfoxide (DMSO) | 0.76 | |

| Water (H₂O) | 0.75 | |

| Deuterated Water (D₂O) | ~0.75 | [3] |

| N,N-Dimethylformamide (DMF) | ~0.45 | [2] |

| Chloroform (CHCl₃) | Low (due to poor solubility) | |

| Dichloromethane (CH₂Cl₂) | Low (due to poor solubility) |

Experimental Protocols

The determination of the singlet oxygen quantum yield is crucial for characterizing photosensitizers. Two primary methods are widely used: an indirect method involving a chemical trap and a direct method based on the detection of singlet oxygen's phosphorescence.

Indirect Method: Chemical Trapping with 1,3-Diphenylisobenzofuran (DPBF)

This method relies on the chemical reaction between singlet oxygen and a specific trap molecule, leading to a measurable change in the trap's concentration, often monitored by UV-Vis spectrophotometry or fluorometry. 1,3-Diphenylisobenzofuran (DPBF) is a commonly used trap that is highly reactive with singlet oxygen and its consumption can be easily followed by the decrease in its characteristic absorption peak at approximately 410-415 nm.[4][5]

Step-by-Step Protocol:

-

Solution Preparation:

-

Prepare a stock solution of a standard photosensitizer with a known singlet oxygen quantum yield in the solvent of interest (e.g., Rose Bengal in ethanol, ΦΔ = 0.75).

-

Prepare a stock solution of the sample photosensitizer in the same solvent.

-

Prepare a stock solution of 1,3-diphenylisobenzofuran (DPBF) in the same solvent. All solutions should be prepared in the dark to prevent premature photobleaching of DPBF.[5]

-

-

Sample Preparation for Measurement:

-

In a quartz cuvette, prepare a solution containing the standard photosensitizer and DPBF. The concentration of the photosensitizer should be adjusted to have an absorbance of approximately 0.1 at the irradiation wavelength, while the initial absorbance of DPBF at its maximum should be around 1.0.

-

Prepare a similar solution with the sample photosensitizer and DPBF, ensuring the absorbance at the irradiation wavelength is matched to that of the standard solution.

-

Prepare a blank solution containing only DPBF in the solvent to account for any direct photolysis of the trap.

-

-

Irradiation and Data Acquisition:

-

Irradiate the cuvettes containing the standard and sample solutions with a monochromatic light source at a wavelength where the photosensitizer absorbs but the DPBF does not.

-

At regular time intervals, record the UV-Vis absorption spectrum of the solutions, focusing on the decrease in the DPBF absorbance peak.[4]

-

-

Data Analysis:

-

Plot the natural logarithm of the DPBF absorbance (ln(A₀/Aₜ)) versus irradiation time for both the standard and the sample. The slope of this plot is proportional to the rate of DPBF consumption.

-

The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following equation:

ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (I_abs_std / I_abs_sample)

where:

-

ΦΔ_std is the singlet oxygen quantum yield of the standard.

-

k_sample and k_std are the slopes of the ln(A₀/Aₜ) vs. time plots for the sample and standard, respectively.

-

I_abs_sample and I_abs_std are the rates of light absorption by the sample and standard, which are proportional to (1 - 10^(-A)), where A is the absorbance at the irradiation wavelength. If the absorbances are matched, this term becomes 1.

-

-

Direct Method: Near-Infrared (NIR) Phosphorescence Detection

This method involves the direct detection of the weak phosphorescence emitted by singlet oxygen as it decays from its excited state (¹Δg) to the ground state (³Σg⁻). This emission occurs in the near-infrared region, with a characteristic peak at approximately 1270 nm.[6] This method is considered more accurate as it does not rely on the complexities of chemical reactions.

Experimental Setup and Procedure:

-

Instrumentation:

-

A pulsed laser system for excitation of the photosensitizer.

-

A sensitive near-infrared (NIR) detector, such as a liquid nitrogen-cooled germanium photodiode or a photomultiplier tube (PMT) with NIR sensitivity.

-

A monochromator to select the 1270 nm emission.

-

Time-correlated single-photon counting (TCSPC) electronics for time-resolved measurements.

-

-

Sample Preparation:

-

Prepare solutions of the standard and sample photosensitizers in the desired solvent. The concentrations should be adjusted to have a suitable absorbance at the laser excitation wavelength.

-

-

Measurement:

-

The sample is excited with short laser pulses.

-

The time-resolved phosphorescence decay of singlet oxygen at 1270 nm is recorded.

-

-

Data Analysis:

-

The initial intensity of the phosphorescence signal is proportional to the amount of singlet oxygen generated.

-

The singlet oxygen quantum yield of the sample can be determined by comparing the initial phosphorescence intensity of the sample to that of a standard with a known ΦΔ value, under identical experimental conditions (e.g., laser power, absorbance).

-

Mandatory Visualizations

Photophysical Processes of Rose Bengal

The generation of singlet oxygen by Rose Bengal is governed by a series of photophysical processes, which can be visualized using a Jablonski diagram. Upon absorption of a photon, the Rose Bengal molecule is excited from its ground singlet state (S₀) to a higher energy singlet state (S₁). Due to the presence of heavy iodine atoms in its structure, Rose Bengal has a very high efficiency of intersystem crossing (ISC) to the triplet state (T₁). It is from this long-lived triplet state that the energy is transferred to ground-state molecular oxygen (³O₂), which is a triplet, to generate the excited singlet oxygen (¹O₂).

Caption: Jablonski diagram of Rose Bengal's photophysical processes.

Experimental Workflow for Singlet Oxygen Quantum Yield Determination (Indirect Method)

The following diagram illustrates the logical workflow for determining the singlet oxygen quantum yield of a sample photosensitizer relative to a standard using the indirect DPBF method.

Caption: Workflow for ΦΔ determination using the DPBF method.

Mechanism of Rose Bengal-Mediated Photodynamic Therapy

In a biological context, the singlet oxygen generated by Rose Bengal upon light activation is the primary cytotoxic agent in photodynamic therapy. This diagram outlines the key steps in this therapeutic process.

Caption: Mechanism of Rose Bengal-mediated photodynamic therapy.

References

- 1. The (un)known issue with using rose bengal as a standard of singlet oxygen photoproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced Singlet Oxygen Production by Photodynamic Therapy and a Novel Method for Its Intracellular Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Optica Publishing Group [opg.optica.org]

The Photophysics of Rose Bengal Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties of Rose Bengal (RB) and its derivatives, crucial photosensitizers in the field of photodynamic therapy (PDT) and other photochemical applications. This document provides a comprehensive overview of their absorption and emission characteristics, quantum yields, and the experimental protocols for their determination. Furthermore, it delves into the cellular mechanisms of action, visualizing the key signaling pathways involved in PDT-induced cell death.

Introduction to Rose Bengal and its Derivatives

Rose Bengal is a xanthene dye known for its potent photosensitizing capabilities. Upon excitation with light of an appropriate wavelength, it efficiently generates reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), which can induce cellular damage and trigger programmed cell death in target tissues. However, the clinical application of Rose Bengal itself has been limited by its hydrophilic nature, which can impede its ability to cross cell membranes and accumulate in tumor tissues.

To address these limitations, a variety of Rose Bengal derivatives have been synthesized, primarily by modifying the carboxyl group to create more amphiphilic or lipophilic molecules. These modifications, such as esterification with alkyl chains of varying lengths, have been shown to enhance cellular uptake, improve subcellular localization, and ultimately increase the efficacy of photodynamic therapy. This guide will explore the photophysical consequences of these structural modifications.

Quantitative Photophysical Data

The photophysical properties of Rose Bengal and its derivatives are critical determinants of their efficacy as photosensitizers. Key parameters include the maximum absorption wavelength (λ_max_abs), the maximum emission wavelength (λ_max_em), the fluorescence quantum yield (Φ_F_), and the singlet oxygen quantum yield (Φ_Δ_). The following tables summarize these properties for Rose Bengal and several of its common derivatives in various solvents.

Table 1: Photophysical Properties of Rose Bengal

| Solvent | λmax abs (nm) | λmax em (nm) | ΦF | ΦΔ |

| Methanol | 558 | 578 | 0.09 | 0.75 |

| Ethanol | 559 | 580 | 0.11 | 0.86 |

| Water | 548 | 568 | 0.02 | 0.76 |

| Acetonitrile | 562 | 582 | - | 0.53 |

Table 2: Photophysical Properties of Rose Bengal Derivatives

| Derivative | Solvent | λmax abs (nm) | λmax em (nm) | ΦF | ΦΔ |

| Rose Bengal Methyl Ester | Methanol | 560 | 580 | - | 0.83 |

| Rose Bengal Butyl Ester | Methanol | 561 | 581 | - | 0.89 |

| Rose Bengal Octyl Ester | Methanol | 562 | 582 | - | - |

Experimental Protocols

Accurate and reproducible measurement of photophysical properties is paramount in the evaluation of photosensitizers. The following sections provide detailed methodologies for key experiments.

UV-Vis Absorption Spectroscopy

This protocol outlines the determination of the absorption spectrum and the molar extinction coefficient of a photosensitizer.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks

-

Analytical balance

-

Solvent (e.g., ethanol, methanol, DMSO) of spectroscopic grade

-

Photosensitizer sample

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of the photosensitizer and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).

-

Serial Dilutions: Perform serial dilutions of the stock solution to obtain a series of solutions with concentrations in the range of 10⁻⁶ to 10⁻⁵ M.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the desired wavelength range for the scan (e.g., 300-700 nm for Rose Bengal derivatives).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and perform a baseline correction to subtract the solvent's absorbance.

-

Sample Measurement: Rinse the cuvette with a small amount of the most dilute sample solution before filling it. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Repeat for all dilutions: Repeat step 5 for all the prepared dilutions, moving from the lowest to the highest concentration.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max_abs).

-

According to the Beer-Lambert law (A = εcl), plot the absorbance at λ_max_abs against the concentration of the solutions.

-

The slope of the resulting linear plot will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

-

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum and the determination of the fluorescence quantum yield (Φ_F_).

Materials:

-

Fluorometer (spectrofluorometer)

-

Quartz cuvettes (1 cm path length, four-sided polished)

-

Volumetric flasks

-

Solvent of spectroscopic grade

-

Photosensitizer sample

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ_F_ = 0.95)

Procedure:

-

Solution Preparation: Prepare dilute solutions of both the sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Fluorometer Setup: Turn on the fluorometer and allow the excitation lamp to stabilize. Set the excitation wavelength (λ_ex_) to the absorption maximum of the photosensitizer. Set the emission wavelength range to be scanned (e.g., for Rose Bengal, 550-750 nm).

-

Record Emission Spectra:

-

Record the fluorescence emission spectrum of the solvent blank.

-

Record the fluorescence emission spectrum of the standard solution.

-

Record the fluorescence emission spectrum of the sample solution.

-

-

Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the standard and sample solutions at the excitation wavelength used in the fluorescence measurements.

-

Data Analysis (Relative Quantum Yield Calculation): The fluorescence quantum yield of the sample (Φ_F,sample_) can be calculated using the following equation:

Φ_F,sample_ = Φ_F,std_ × (I_sample_ / I_std_) × (A_std_ / A_sample_) × (n_sample_² / n_std_²)

where:

-

Φ_F,std_ is the fluorescence quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Singlet Oxygen Quantum Yield (Φ_Δ_) Measurement

This protocol details the indirect method for determining the singlet oxygen quantum yield using 1,3-diphenylisobenzofuran (DPBF) as a chemical trap.

Materials:

-

UV-Vis spectrophotometer or fluorometer

-

Light source with a specific wavelength (e.g., LED or laser)

-

Quartz cuvettes

-

Magnetic stirrer and stir bars

-

Solvent (e.g., air-saturated methanol, ethanol)

-

Photosensitizer sample

-

Reference photosensitizer with a known Φ_Δ_ in the same solvent (e.g., Rose Bengal in methanol, Φ_Δ_ = 0.75)

-

1,3-diphenylisobenzofuran (DPBF)

Procedure:

-

Solution Preparation:

-

Prepare stock solutions of the sample photosensitizer, the reference photosensitizer, and DPBF in the chosen solvent.

-

Prepare two experimental solutions in separate cuvettes: one containing the sample photosensitizer and DPBF, and the other containing the reference photosensitizer and DPBF. The concentration of the photosensitizers should be adjusted to have similar absorbance at the irradiation wavelength. The initial absorbance of DPBF at its maximum absorption wavelength (around 415 nm) should be approximately 1.0.

-

-

Irradiation and Monitoring:

-

Place the cuvette containing the sample solution and a small stir bar in the spectrophotometer or in front of the light source with constant stirring.

-

Irradiate the solution with the light source for short, defined time intervals (e.g., 10-30 seconds).

-

After each irradiation interval, record the absorbance of DPBF at its maximum absorption wavelength. The absorbance will decrease as DPBF reacts with singlet oxygen.

-

Repeat this process until the DPBF absorbance has significantly decreased.

-

Repeat the entire irradiation and monitoring procedure for the reference photosensitizer solution under identical conditions.

-

-

Data Analysis:

-

Plot the absorbance of DPBF at its maximum versus the irradiation time for both the sample and the reference.

-

Determine the initial rate of DPBF decomposition (the slope of the initial linear portion of the plot) for both the sample (k_sample_) and the reference (k_ref_).

-

The singlet oxygen quantum yield of the sample (Φ_Δ,sample_) can be calculated using the following equation:

Φ_Δ,sample_ = Φ_Δ,ref_ × (k_sample_ / k_ref_) × (I_abs,ref_ / I_abs,sample_)

where I_abs_ is the rate of light absorption by the photosensitizer, which can be considered proportional to (1 - 10⁻ᴬ) where A is the absorbance at the irradiation wavelength. If the absorbances of the sample and reference are matched, this term becomes 1.

-

Cellular Mechanisms and Signaling Pathways in PDT

The therapeutic effect of Rose Bengal derivatives in PDT is primarily mediated by the induction of programmed cell death, namely apoptosis and necrosis, in the target cells. The specific pathway activated depends on the subcellular localization of the photosensitizer and the dose of light delivered.

Experimental Workflow for In Vitro PDT

The following diagram illustrates a typical workflow for evaluating the photodynamic efficacy of a Rose Bengal derivative in a cell culture model.

Caption: A typical experimental workflow for in vitro photodynamic therapy studies.

PDT-Induced Apoptosis Signaling Pathway

Upon light activation, Rose Bengal derivatives localized in or near the mitochondria can trigger the intrinsic pathway of apoptosis.

Caption: The intrinsic pathway of apoptosis induced by Rose Bengal-mediated PDT.

PDT-Induced Necrosis Signaling Pathway

High doses of PDT can lead to overwhelming cellular damage, resulting in necrosis, a form of unregulated cell death.

Caption: The signaling pathway of necrosis induced by high-dose Rose Bengal-mediated PDT.

Conclusion

The development of Rose Bengal derivatives has significantly advanced the potential of photodynamic therapy. By understanding and quantifying their photophysical properties, researchers can rationally design and select the most promising candidates for further preclinical and clinical evaluation. The detailed experimental protocols and the elucidation of the underlying cellular mechanisms of action provided in this guide serve as a valuable resource for scientists and drug development professionals working to harness the power of these potent photosensitizers in the fight against cancer and other diseases. The continued exploration of novel derivatives and delivery systems will undoubtedly pave the way for the next generation of photodynamic therapies.

The Dual Nature of Rose Bengal: An In-depth Technical Guide to its Intrinsic and Phototoxicity in Live Cell Staining

For Researchers, Scientists, and Drug Development Professionals

Rose Bengal (RB), a xanthene dye, is a versatile tool in biological research and clinical applications, primarily known for its properties as a photosensitizer. However, its utility in live cell staining is a double-edged sword, characterized by both inherent (intrinsic) toxicity and potent light-induced (photo) toxicity. This technical guide provides a comprehensive overview of the mechanisms, experimental evaluation, and key signaling pathways associated with Rose Bengal's cytotoxic effects, offering a critical resource for its effective and informed use in live cell applications.

Introduction: The Dichotomy of a Powerful Dye

Historically used as a diagnostic stain in ophthalmology to identify damaged corneal and conjunctival cells, Rose Bengal's utility has expanded into areas such as photodynamic therapy (PDT) for cancer and microbial inactivation.[1][2] Its fundamental mechanism of action in the presence of light involves the generation of reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂), a highly reactive molecule that can induce oxidative damage to cellular components, leading to cell death.[3][4] However, it is crucial to recognize that Rose Bengal can also exert cytotoxic effects in the absence of light, a phenomenon termed intrinsic toxicity.[5][6] Understanding the interplay between these two forms of toxicity is paramount for designing and interpreting live cell experiments.

Mechanisms of Toxicity

Phototoxicity: A Light-Activated Cascade

The phototoxic effects of Rose Bengal are initiated upon its excitation by light of a specific wavelength, typically in the green region of the visible spectrum (around 525-561 nm).[5][7] This process, central to its application in PDT, can be summarized in the following steps:

-

Excitation: Rose Bengal absorbs a photon, transitioning from its ground state to an excited singlet state.

-

Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a longer-lived triplet state.

-

Energy Transfer: In the presence of molecular oxygen, the triplet state Rose Bengal can transfer its energy to ground-state triplet oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[3] This is the primary mechanism of a Type II photodynamic reaction.[4]

-

Cellular Damage: Singlet oxygen is a potent oxidizing agent that can react with a wide range of biomolecules, including lipids, proteins, and nucleic acids. This leads to membrane damage, enzyme inactivation, and DNA damage, ultimately triggering cell death pathways.[4]

The quantum yield of singlet oxygen generation for Rose Bengal is notably high, reported to be around 0.75 in water, making it a very efficient photosensitizer.[8]

Intrinsic Toxicity: A Light-Independent Phenomenon

Even without light activation, Rose Bengal can be toxic to cells, a factor that must be considered in live cell staining protocols.[9][10] The mechanisms of intrinsic toxicity are less well-defined than phototoxicity but are thought to involve:

-

Membrane Interaction: As an anionic dye, Rose Bengal can interact with and accumulate on the cell membrane.[11] This interaction can disrupt membrane integrity and function.

-

Cellular Uptake and Localization: While its anionic nature can limit diffusion across the cell membrane, Rose Bengal can be internalized by cells, with some studies showing localization in lysosomes.[6][11] Accumulation within organelles can lead to their dysfunction.

-

Induction of Necrosis and Autophagy: Studies in melanoma cells have shown that Rose Bengal, in the absence of light, can induce necrotic cell death and autophagy.[5][6]

It is important to note that the intrinsic toxicity of Rose Bengal is dose-dependent and cell-type specific.[5]

Quantitative Data on Rose Bengal Cytotoxicity

The following tables summarize quantitative data from various studies on the cytotoxic effects of Rose Bengal in different cell lines.

Table 1: Phototoxicity of Rose Bengal in Caco-2 Cells

| Incubation Time (hours) | RB Concentration for 50% Viability Reduction (CC₅₀) (µM) | Light Exposure | Reference |

| 0.5 | 2.26 | 525 nm | [7] |

| 3 | 0.68 | 525 nm | [7] |

| 24 | 0.63 | 525 nm | [7] |

Table 2: Intrinsic and Phototoxicity in Melanoma Cells

| Cell Line | Condition | Effect | Light Exposure | Reference |

| Melanoma Cells | Dose-dependent | Cytotoxic | None | [5] |

| Melanoma Cells | Profound phototoxicity within minutes | Cytotoxic | UV or green light (561 nm) | [5] |

| Fibroblasts | No significant cytotoxicity | - | None or red light (633 nm) | [5] |

Experimental Protocols

Assessment of Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.[7]

-

Treatment: Incubate the cells with various concentrations of Rose Bengal (e.g., 0.25 to 25 µM) for different durations (e.g., 0.5, 3, and 24 hours).[7]

-

Light Exposure (for phototoxicity): Following incubation, expose the cells to a light source of the appropriate wavelength (e.g., 525 nm) for a defined period.[7] For intrinsic toxicity assessment, this step is omitted.

-

MTT Addition: After treatment, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Assessment of Apoptosis and Necrosis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live cells and is therefore used to identify necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with Rose Bengal and expose to light as described in the MTT assay protocol.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Signaling Pathways and Visualizations

The cell death induced by Rose Bengal, particularly through phototoxicity, involves complex signaling pathways.

Phototoxicity-Induced Cell Death Pathways

Upon light activation, Rose Bengal-generated singlet oxygen induces oxidative stress, which can trigger multiple cell death pathways, including apoptosis and autophagy.[12]

Caption: Signaling pathways in Rose Bengal-induced phototoxicity.

Experimental Workflow for Assessing Cytotoxicity

A typical workflow for investigating the cytotoxicity of Rose Bengal involves a series of in vitro assays.

Caption: Experimental workflow for cytotoxicity assessment.

Conclusion and Future Perspectives

Rose Bengal remains a powerful tool in cell biology, but its application in live cell staining requires a thorough understanding of its intrinsic and phototoxic properties. The choice of concentration, incubation time, and light exposure are critical parameters that must be carefully optimized to achieve the desired experimental outcome while minimizing unintended cytotoxic effects. For applications where cell viability is crucial, minimizing both the dye concentration and light exposure is essential. Conversely, in fields like photodynamic therapy, these properties are harnessed to induce targeted cell death. Future research will likely focus on developing derivatives of Rose Bengal with tailored photophysical properties and cellular targets, further expanding its utility in both basic research and clinical settings. This guide provides the foundational knowledge for researchers to navigate the complexities of working with this potent and versatile dye.

References

- 1. Rose bengal - Wikipedia [en.wikipedia.org]

- 2. Rose Bengal Photodynamic Antimicrobial Therapy for Infectious Keratitis | Corneal Physician [cornealphysician.com]

- 3. Rose Bengal Photodynamic Antimicrobial Therapy (RB-PDAT) for Patients with Progressive Infectious Keratitis: A Pilot Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photosensitized rose Bengal-induced phototoxicity on human melanoma cell line under natural sunlight exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. provectusbio.com [provectusbio.com]

- 6. provectusbio.com [provectusbio.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. What is actually stained by rose bengal? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Distribution and retention of rose bengal and disulphonated aluminium phthalocyanine: a comparative study in unicellular eukaryote - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Rose Bengal in Antimicrobial Photodynamic Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial photodynamic therapy (aPDT) is an emerging alternative to traditional antimicrobial treatments, offering a promising approach to combat multidrug-resistant pathogens. This therapeutic strategy utilizes a non-toxic photosensitizer, a specific wavelength of light, and oxygen to generate reactive oxygen species (ROS), which induce localized cytotoxicity and microbial cell death. Rose Bengal (RB), a xanthene dye, has demonstrated significant potential as a photosensitizer in aPDT due to its high quantum yield of singlet oxygen, a potent ROS.[1][2] This document provides detailed application notes and experimental protocols for the use of Rose Bengal in aPDT against a range of microbial pathogens.

Mechanism of Action

The antimicrobial activity of Rose Bengal-mediated aPDT is primarily driven by the production of ROS, particularly singlet oxygen (¹O₂).[1] The process is initiated by the excitation of the Rose Bengal molecule upon absorption of light of a specific wavelength (typically green light, ~525 nm, or blue light). The excited photosensitizer then transfers its energy to molecular oxygen (³O₂), converting it into the highly reactive singlet oxygen.[3]

This singlet oxygen and other ROS, such as superoxide anions and hydroxyl radicals, are highly cytotoxic and can indiscriminately damage essential cellular components of microorganisms, including:

-

Cell Membranes and Walls: ROS can cause lipid peroxidation, leading to loss of membrane integrity and function.[1] This is particularly effective against Gram-positive bacteria, which have a porous cell wall that allows for easier penetration of the photosensitizer.[4]

-

Proteins: Oxidation of amino acid residues can lead to enzyme inactivation and disruption of cellular processes.

-

Nucleic Acids: ROS can induce DNA damage, leading to mutations and ultimately cell death.[1]

A key advantage of aPDT is that its multi-targeted mechanism of action reduces the likelihood of microorganisms developing resistance.[5]

Signaling Pathway for Rose Bengal aPDT-Induced Microbial Cell Death

Caption: Mechanism of Rose Bengal-mediated antimicrobial photodynamic therapy.

Quantitative Data Summary

The efficacy of Rose Bengal aPDT is dependent on several factors, including the concentration of Rose Bengal, the light dose, the microbial species, and whether the microbes are in a planktonic or biofilm state. The following table summarizes quantitative data from various studies.

| Pathogen | Growth State | Rose Bengal Concentration | Light Source & Wavelength | Light Dose (J/cm²) | Incubation Time | % Inhibition / Log Reduction | Reference |

| Pseudomonas aeruginosa | Planktonic | 0.1% | Green LED (525 nm) | 5.4 | Not Specified | 89% - 99% inhibition | [6] |

| Candida albicans | Planktonic | 12.5, 25, 50 µM | Green LED (532 ± 10 nm) | 16.2 | Not Specified | 100% reduction | [7] |

| Candida albicans | Biofilm | 200 µM | Green LED (532 ± 10 nm) | 16.2 | Not Specified | 0.22 log₁₀ reduction | [7] |

| Candida albicans (multidrug-resistant) | Planktonic | 0.2% | Green LED | 30 | 15 min | 4-log reduction | [8] |

| Staphylococcus aureus | Planktonic | 0.03 - 64 µg/mL | Not Specified | 18 or 37 | Not Specified | Significant photoactivity | [9] |

| Staphylococcus aureus | Biofilm | 64 µg/mL | Not Specified | Not Specified | Not Specified | Synergistic effect with Gentamicin | [9] |

| Cariogenic Bacteria (S. mutans, etc.) | Planktonic & Biofilm | > 10 µg/mL | Blue light LED | Not Specified | Not Specified | Antimicrobial effects observed | [10] |

| Aspergillus & Curvularia spp. | Planktonic | 0.5% | Green LED (518 nm) | 16.2 (18 mW for 15 min) | Not Specified | Increased inhibition at higher concentrations | [11] |

| Fusarium spp. | Planktonic | 0.1% | Green LED (518 nm) | 5.4 | Not Specified | Most growth inhibition with adjunct antifungal | [12] |

Experimental Protocols

General Experimental Workflow for In Vitro aPDT

Caption: General experimental workflow for in vitro antimicrobial photodynamic therapy.

Protocol 1: aPDT against Planktonic Candida albicans

This protocol is adapted from studies demonstrating the efficacy of Rose Bengal aPDT against planktonic C. albicans.[8][13]

1. Materials:

-

Rose Bengal (powder)

-

Phosphate-buffered saline (PBS), sterile

-

Candida albicans strain (e.g., ATCC 10231)

-

Sabouraud Dextrose Broth (SDB) and Agar (SDA)

-

96-well microtiter plates

-

Green LED light source (peak wavelength ~525-532 nm)

-

Spectrophotometer

-

Incubator (30°C or 37°C)

2. Methods:

-

Preparation of Rose Bengal Solution:

-

Prepare a stock solution of Rose Bengal (e.g., 1 mg/mL or a specific molarity) in sterile PBS.

-

Sterilize the solution by filtration through a 0.22 µm filter.

-

Prepare working solutions of various concentrations (e.g., 10 µM to 200 µM) by diluting the stock solution in sterile PBS or culture medium.

-

-

Microbial Culture:

-

Inoculate C. albicans into SDB and incubate overnight at 30°C with shaking.

-

Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a final concentration of approximately 10⁶ CFU/mL.

-

-

aPDT Procedure:

-

In a 96-well plate, add 100 µL of the C. albicans suspension to each well.

-

Add 100 µL of the Rose Bengal working solution to the respective wells to achieve the desired final concentrations.

-

Controls: Include wells with:

-

C. albicans suspension only (no treatment).

-

C. albicans suspension with Rose Bengal but kept in the dark (dark toxicity control).

-

C. albicans suspension with PBS (no RB) exposed to light (phototoxicity control).

-

-

Incubate the plate in the dark for a pre-determined time (e.g., 15-30 minutes) to allow for photosensitizer uptake.

-

Expose the designated wells to the green LED light source. The light dose (J/cm²) can be varied by changing the irradiation time or the power density (mW/cm²). A typical dose might be 5.4 J/cm² to 30 J/cm².[3][8]

-

-

Assessment of Viability:

-

After irradiation, perform serial dilutions of the samples from each well in sterile PBS.

-

Plate 100 µL of each dilution onto SDA plates.

-

Incubate the plates at 30°C for 24-48 hours.

-

Count the number of colony-forming units (CFU) to determine the microbial viability.

-

Calculate the log₁₀ reduction in CFU/mL compared to the no-treatment control.

-

Protocol 2: aPDT against Pseudomonas aeruginosa Biofilms

This protocol provides a general framework for testing the efficacy of Rose Bengal aPDT against bacterial biofilms, which are notoriously more resistant to antimicrobial agents.[6]

1. Materials:

-

Rose Bengal (powder)

-

Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)

-

Pseudomonas aeruginosa strain

-

96-well flat-bottom microtiter plates

-

Crystal Violet solution (0.1%)

-

Ethanol (95%)

-

Green LED light source (~525 nm)

2. Methods:

-

Biofilm Formation:

-

Grow an overnight culture of P. aeruginosa in TSB.

-

Adjust the culture to a concentration of 10⁷-10⁸ CFU/mL in fresh TSB.

-

Add 200 µL of the bacterial suspension to the wells of a 96-well plate.

-

Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

-

-

aPDT Procedure:

-

Gently remove the planktonic bacteria from the wells by aspiration and wash the biofilms twice with sterile PBS.

-

Add 200 µL of the desired Rose Bengal concentration (e.g., 0.1%) to each well containing a biofilm.[6]

-

Incubate in the dark for 30 minutes.

-

Irradiate the biofilms with the green LED light source to deliver a specific light dose (e.g., 5.4 J/cm²).[6]

-

Include appropriate controls as described in Protocol 1.

-

-

Assessment of Biofilm Viability (CFU Counting):

-

After treatment, wash the biofilms with PBS to remove the Rose Bengal solution.

-

Add 200 µL of sterile PBS to each well and scrape the biofilm from the surface.

-

Vigorously vortex or sonicate the suspension to disaggregate the biofilm.

-

Perform serial dilutions and plate on TSA to determine the CFU/mL.

-

-

Assessment of Biofilm Biomass (Crystal Violet Staining):

-

After treatment and washing, add 200 µL of methanol to each well to fix the biofilms for 15 minutes.

-

Remove the methanol and allow the plate to air dry.

-

Stain the biofilms with 200 µL of 0.1% crystal violet solution for 5 minutes.

-

Wash the wells thoroughly with water and allow to dry.

-

Solubilize the bound crystal violet with 200 µL of 33% acetic acid or 95% ethanol.

-

Read the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Logical Relationship of aPDT Components

Caption: Interdependence of components for successful antimicrobial photodynamic therapy.

Considerations and Limitations

-

Biofilm Penetration: Rose Bengal may have limited penetration into mature biofilms, potentially reducing its efficacy.[1][2] Strategies to enhance penetration, such as the use of nanoparticles, are under investigation.[1]

-

Dark Toxicity: At higher concentrations, Rose Bengal can exhibit some toxicity in the absence of light.[1][2] It is crucial to determine the non-toxic concentration range for a specific application.

-

Oxygen Requirement: The efficacy of aPDT is dependent on the presence of oxygen. In anaerobic environments, the antimicrobial effect may be significantly reduced.[14]

-

Standardization: The variability in experimental parameters such as photosensitizer concentration, light dose, and incubation time across different studies makes direct comparisons challenging.[2][15] It is essential to optimize these parameters for each specific pathogen and application.

Conclusion

Rose Bengal-mediated antimicrobial photodynamic therapy is a versatile and potent strategy for inactivating a broad spectrum of microbial pathogens, including those resistant to conventional antibiotics. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists to design and execute experiments in this promising field. Further research is warranted to optimize treatment parameters, enhance delivery systems for improved biofilm penetration, and validate its efficacy in clinical settings.

References

- 1. mdpi.com [mdpi.com]

- 2. Evaluating the Efficacy of Rose Bengal as a Photosensitizer in Antimicrobial Photodynamic Therapy Against Candida albicans: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rose Bengal Photodynamic Antimicrobial Therapy (RB-PDAT) for Patients with Progressive Infectious Keratitis: A Pilot Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Rose Bengal Photodynamic Antimicrobial Therapy to Inhibit Pseudomonas aeruginosa Keratitis Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluating the Efficacy of Rose Bengal as a Photosensitizer in Antimicrobial Photodynamic Therapy Against Candida albicans: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial photodynamic activity of Rose Bengal, alone or in combination with Gentamicin, against planktonic and biofilm Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy of antimicrobial photodynamic therapy with Rose Bengal and blue light against cariogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Rose Bengal-Mediated Photodynamic Therapy to Inhibit Candida albicans [jove.com]

- 14. Effect of antimicrobial photodynamic therapy using rose bengal and blue light-emitting diode on Porphyromonas gingivalis in vitro: Influence of oxygen during treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for Rose Bengal-Based Photodynamic Therapy in Cancer Cell Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Rose Bengal (RB) in photodynamic therapy (PDT) for cancer cell research. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanisms of RB-PDT in various cancer models.

Introduction to Rose Bengal Photodynamic Therapy

Photodynamic therapy is a non-invasive therapeutic strategy that employs a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to induce cytotoxic effects in target cells.[1][2] Rose Bengal, a xanthene dye, serves as a potent photosensitizer that, upon activation with green light (approximately 525-560 nm), generates reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂).[2][3] This leads to oxidative stress and subsequent induction of various cell death pathways in cancer cells, including apoptosis, necrosis, and autophagy.[1][4][5] The efficacy of RB-PDT has been demonstrated in a variety of cancer cell lines, including breast, prostate, colorectal, and hepatocellular carcinoma.[2][3][6][7]

Data Presentation: Efficacy of Rose Bengal PDT

The following tables summarize quantitative data from various studies, providing a comparative overview of the cytotoxic effects of Rose Bengal-based PDT on different cancer cell lines.

Table 1: Cell Viability and IC50 Values of Rose Bengal PDT in Cancer Cell Lines

| Cell Line | Cancer Type | Rose Bengal Concentration | Light Dose / Power | Incubation Time | % Cell Viability Reduction | IC50 Value | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 5 µg/mL | 10 mW for 10 min | 1 hour | 92% (8 ± 1% viability) | Not Reported | [6][8] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 50 µg/mL | 90 mW for 10 min | 1 hour | ~94% (6% viability) | Not Reported | [6] |

| Caco-2 | Colorectal Carcinoma | 5 µM | Not Specified | 24 hours | >80% | 0.63 µM | [7] |

| Caco-2 | Colorectal Carcinoma | 2.26 µM | Not Specified | 0.5 hours | 50% | 2.26 µM | [7] |

| HepG2 | Hepatocellular Carcinoma | 75 µM | 0.3 J/cm² | 2 hours | ~90% (<10% viability) | Not Reported | [2] |

| MCF-7 | Breast Cancer | 25 µg/mL | 50 mW for 10 min | 1 hour | ~95-97% (3-5% survival) | Not Reported | [3] |

| PC3 | Prostate Cancer | 25 µg/mL | 50 mW for 10 min | 1 hour | ~96-97% (3-4% survival) | Not Reported | [3] |

| PC-3 | Prostate Cancer | Not Specified | Not Specified | Not Specified | Not Specified | 2.49 µM (free RB) | [9] |

Table 2: Apoptosis and Necrosis Induction by Rose Bengal PDT

| Cell Line | Rose Bengal Concentration | Incubation Time | Post-Irradiation Time | Apoptosis (%) | Necrosis (%) | Reference |

| Caco-2 | 0.25 µM | 3 hours | Not Specified | Increased | Increased | [5] |

| Caco-2 | 1 µM | 3 hours | Not Specified | Increased | Increased | [5] |

| HeLa | Not Specified | Not Specified | 2-8 hours | Caspase-9 activation (Intrinsic pathway) | Not Specified | [1] |

| HeLa | Not Specified | Not Specified | 12 hours | Caspase-8 activation (Extrinsic pathway) | Not Specified | [2] |

| HeLa | Not Specified | Not Specified | 18 hours | Caspase-12 activation (ER Stress pathway) | Not Specified | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments in Rose Bengal PDT research.

Protocol 1: General In Vitro Rose Bengal Photodynamic Therapy

This protocol outlines the fundamental steps for treating cancer cells with Rose Bengal PDT.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Rose Bengal (stock solution prepared in sterile water or PBS and stored protected from light)

-

Light source with an emission wavelength corresponding to the absorption maximum of Rose Bengal (e.g., 532 nm or 550 nm laser or LED)

-

96-well or other appropriate cell culture plates

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 1.5 x 10⁴ cells/well) and allow them to adhere and grow for 24 hours in a CO₂ incubator at 37°C.[3]

-

Rose Bengal Incubation: Remove the culture medium and incubate the cells with various concentrations of Rose Bengal diluted in serum-free medium for a specific duration (e.g., 1-4 hours) at 37°C.[3]

-

Washing: After incubation, remove the Rose Bengal-containing medium and wash the cells twice with PBS to remove any unbound photosensitizer.[3]

-

Irradiation: Add fresh, phenol red-free culture medium to the cells. Irradiate the cells with the light source at a specific power density and for a defined duration. Non-irradiated control groups (dark toxicity) should be kept in the dark for the same duration.

-

Post-Irradiation Incubation: Return the cells to the incubator and culture for a desired period (e.g., 24 or 48 hours) before proceeding with downstream assays.[3]

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

PDT-treated and control cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Add MTT: Following the post-irradiation incubation period, add 10-20 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

PDT-treated and control cells

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization.

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Protocol 4: Measurement of Intracellular ROS using DCFH-DA

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that fluoresces upon oxidation by ROS.

Materials:

-

PDT-treated and control cells

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

Serum-free cell culture medium

-

Fluorescence microscope or microplate reader

Procedure:

-

Probe Loading: After PDT treatment, wash the cells with PBS and then incubate them with a working solution of DCFH-DA (e.g., 10-20 µM in serum-free medium) for 30-45 minutes at 37°C in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.

-

Analysis:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope using an appropriate filter set (e.g., excitation ~488 nm, emission ~525 nm).

-

Fluorometry: Measure the fluorescence intensity using a microplate reader at the same wavelengths.

-

-

Data Analysis: Quantify the relative fluorescence intensity compared to the control groups.

Protocol 5: Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression of specific proteins involved in the apoptotic signaling pathways.

Materials:

-

PDT-treated and control cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., Caspase-3, Cleaved Caspase-3, Bcl-2, Bax, Cytochrome c) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of each sample.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C or for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

Caption: General experimental workflow for in vitro Rose Bengal photodynamic therapy.

Signaling Pathways in Rose Bengal PDT-Induced Apoptosis

Caption: Key signaling pathways involved in Rose Bengal PDT-induced apoptosis.

References

- 1. Role of ER Stress Response in Photodynamic Therapy: ROS Generated in Different Subcellular Compartments Trigger Diverse Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Timing the multiple cell death pathways initiated by Rose Bengal acetate photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rose Bengal Acetate PhotoDynamic Therapy (RBAc-PDT) Induces Exposure and Release of Damage-Associated Molecular Patterns (DAMPs) in Human HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mitochondrial pathway and endoplasmic reticulum stress participate in the photosensitizing effectiveness of AE‐PDT in MG63 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluating the Efficacy of Rose Bengal as a Photosensitizer in Antimicrobial Photodynamic Therapy Against Candida albicans: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

Application Notes and Protocols for Rose Bengal-Mediated Protein Cross-Linking

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Rose Bengal (RB), a xanthene dye, as a photosensitizer for inducing protein-protein cross-linking. This technique is a valuable tool for studying protein interactions, enhancing tissue biomechanics, and has emerging applications in drug development and regenerative medicine.

Introduction

Rose Bengal is a well-characterized photosensitizer that, upon excitation with visible light (primarily green light), can initiate chemical reactions that lead to the formation of covalent bonds between adjacent protein molecules.[1][2] This process, known as photochemical cross-linking, can be harnessed to stabilize protein complexes, map protein interaction interfaces, and modify the physical properties of tissues. The underlying mechanisms involve both oxygen-dependent and oxygen-independent pathways, offering flexibility in experimental design.[3][4][5]

The oxygen-dependent mechanism primarily relies on the generation of singlet oxygen, a highly reactive species that can oxidize certain amino acid residues, leading to cross-link formation.[4][6] In environments with limited oxygen, an oxygen-independent electron transfer mechanism can be facilitated, particularly in the presence of electron donors like arginine.[2][3][4][5]

Key Applications

-

Mapping Protein-Protein Interactions: By cross-linking interacting proteins, their association can be stabilized for subsequent analysis by techniques such as SDS-PAGE and mass spectrometry.

-

Tissue Engineering and Regenerative Medicine: Photochemical cross-linking with Rose Bengal can be used to enhance the mechanical properties of biological scaffolds and tissues, such as the cornea.[6][7][8]

-

Drug Delivery: The controlled cross-linking of protein-based drug carriers can modulate their stability and release kinetics.

-

Wound Healing: Rose Bengal-mediated photochemical tissue bonding is being explored for sutureless wound closure.[1][2]

Experimental Data Summary

The following table summarizes key quantitative parameters for Rose Bengal-mediated protein cross-linking, primarily derived from studies on corneal tissue. These values can serve as a starting point for optimization in other experimental systems.

| Parameter | Value | Tissue/System | Citation |

| Rose Bengal Concentration | 0.1% (w/v) | Rabbit Cornea | [6][7] |

| 1 mM | Rabbit Cornea | [3][4][5] | |

| 0.001% (for in vitro cell studies) | Human Corneal Cells | ||

| Light Source Wavelength | 532 nm (Green Light) | Rabbit Cornea | [3][4][5][6] |

| 565 nm | Human Corneal Cells | ||

| Light Fluence | 50 - 150 J/cm² | Rabbit Cornea | [6] |

| 100 - 200 J/cm² | Rabbit Cornea | [4][5] | |

| 0.14 - 0.7 J/cm² (for in vitro cell studies) | Human Corneal Cells | ||

| Irradiance | 0.25 W/cm² | Rabbit Cornea | [6][7] |

| Enhancers | Arginine | Oxygen-free environment | [2][3][4][5] |

| Deuterium Oxide (D₂O) | Enhances singlet oxygen lifetime | [3][4][5] | |

| Quenchers | Sodium Azide | Singlet oxygen quencher | [2][3][4][5] |

| Ascorbate | Electron donor | [3][9] |

Experimental Protocols

Protocol 1: General In Vitro Protein Cross-Linking